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molecular formula C22H30O B8713327 4-(1-phenylethyl)-2,6-ditert-butyl-phenol CAS No. 17540-76-0

4-(1-phenylethyl)-2,6-ditert-butyl-phenol

Cat. No. B8713327
M. Wt: 310.5 g/mol
InChI Key: QAIIXGKSSGKVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04342777

Procedure details

2,6-Di-t-butyl-4-(α-methylbenzyl) phenol was prepared by refluxing 2,6-di-t-butylphenol (51 g) and 1-phenylethanol (31 g) in acetic acid (40 ml) and formic acid (75 ml) as described for A. The product was obtained as a colorless oil, b.p. 166°-168° at 1.0 mm Hg (62 g); (meas. mass=310.2309. Calc. for C22H30O=310.2296). The pmr spectrum was: δ1.40, 18H, S; δ1.61, 3H, D (J=8 Hz); δ4.06, 1H, Q (J=8 Hz); δ5.02, 1H, S; δ7.01, 2H, S; δ7.22, 5H, S.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[C:16]1([CH:22](O)[CH3:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)(=O)C.C(O)=O>[C:11]([C:7]1[CH:8]=[C:9]([CH:22]([CH3:23])[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]=1[OH:15])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
31 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
75 mL
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was obtained as a colorless oil, b.p. 166°-168° at 1.0 mm Hg (62 g)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C(C1=CC=CC=C1)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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